
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole
Overview
Description
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety can be synthesized separately through a series of reactions starting from a suitable precursor like pyridine.
Coupling Reaction: The final step involves coupling the brominated indole core with the tetrahydropyridine moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine moiety, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety back to its fully saturated form, tetrahydropyridine.
Substitution: The bromine atom at the 5th position of the indole ring can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ligand for Neurotransmitter Receptors
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole has been identified as a ligand for several neurotransmitter receptors, notably the serotonin (5-HT) receptors. Research indicates that derivatives of this compound exhibit varying affinities for different receptor subtypes:
Receptor Type | Binding Affinity (pKi) |
---|---|
5-HT7 | 5.00 |
5-HT2A | 7.81 |
These interactions suggest its potential use in treating psychiatric disorders by modulating serotonin pathways .
Intermediate in Synthesis
The compound serves as an intermediate in the synthesis of other biologically active molecules. For example, it is utilized in the preparation of N-arylsulfonyl derivatives that act as antagonists at the 5-HT6 receptor and as allosteric agents for muscarinic receptors. This versatility makes it valuable in the development of new therapeutic agents targeting these pathways .
Antimalarial Activity
Recent studies have highlighted the potential of this compound in antimalarial drug development. Its structural framework allows for modifications that enhance activity against malaria parasites, making it a candidate for further exploration in the fight against malaria .
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Evaluation of Indole Derivatives
-
Structural Studies
- Structural analysis using X-ray crystallography has provided insights into the conformational dynamics of the compound. The indole ring's planarity and the tetrahydropyridine's half-chair conformation were confirmed through these studies, which are crucial for understanding how structural features influence biological activity .
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The indole core may facilitate binding to certain proteins, while the bromine atom and tetrahydropyridine moiety could influence its overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole: Lacks the tetrahydropyridine moiety, making it less complex.
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Chloro-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The unique combination of the bromine atom and the benzyl-tetrahydropyridine moiety in 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole makes it a valuable compound for research. Its distinct structure allows for specific interactions with molecular targets, potentially leading to unique biological activities and applications.
Biological Activity
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, leading to therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : CHBrN
- Molecular Weight : 367.28 g/mol
- CAS Number : 121679-22-9
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Neuroprotective Effects
Research indicates that indole-based compounds can exert neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes implicated in Alzheimer's disease.
2. Cytotoxicity
In vitro studies using the SH-SY5Y neuroblastoma cell line demonstrated that this compound exhibits low cytotoxicity with an LD50 value in the micromolar range. This suggests a favorable safety profile for potential therapeutic applications .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against key enzymes involved in neurodegenerative processes:
- AChE and BChE Inhibition : The compound demonstrates selective inhibition of BChE over AChE, which is beneficial for targeting Alzheimer's pathology without affecting other cholinergic functions .
Study 1: Neuroprotective Activity
A study focused on the neuroprotective properties of indole derivatives indicated that modifications to the indole core could enhance binding affinity to AChE and BChE. The compound was part of a series where structural optimizations led to increased potency against these enzymes while maintaining low cytotoxicity .
Study 2: Antimicrobial Screening
Another study screened a range of indole derivatives against common pathogens. Although specific data on the current compound was not highlighted, the structural similarities suggest it could exhibit comparable antimicrobial activity .
The biological activity of this compound is likely mediated through:
- Enzyme Binding : The indole moiety facilitates interactions with enzyme active sites via hydrogen bonding and π–π stacking interactions.
- Cell Membrane Permeability : The lipophilic nature of the benzyl and tetrahydropyridine groups may enhance the ability of the compound to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-bromo-1H-indole, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving coupling reactions, cyclization, or substitution. For example, analogous indole derivatives (e.g., 5-bromo-3-(2-azidoethyl)-1H-indole) are synthesized using CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF mixtures, followed by purification via flash column chromatography (70:30 EtOAc/hexane) . Purity is validated using TLC (Rf = 0.30) and quantified via / NMR, HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]+), and HPLC (98% purity thresholds for impurities) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR : NMR identifies proton environments (e.g., benzyl CH, tetrahydropyridine protons), while NMR confirms carbon frameworks.
- HRMS : Validates molecular weight and isotopic patterns.
- IR Spectroscopy : Detects functional groups (e.g., NH stretches in indole at ~3400 cm) .
- Chromatography : HPLC or UPLC monitors purity against pharmacopeial standards (e.g., USP monographs for related indole derivatives) .
Q. How are reaction yields optimized during synthesis, and what factors influence scalability?
- Methodological Answer : Yields (~50% in analogous syntheses) are optimized by controlling reaction time (e.g., 12-hour stirring for cycloaddition), solvent polarity (PEG-400 enhances solubility), and catalyst loading (e.g., CuI at 10–20 mol%). Scalability requires minimizing high-boiling solvents (e.g., DMF removed via vacuum distillation at 90°C) and ensuring column chromatography reproducibility .
Advanced Research Questions
Q. How do substituents on the tetrahydropyridine or indole moieties modulate binding to serotonin (5-HT) or dopamine receptors?
- Methodological Answer : Computational docking (e.g., using AutoDock Vina) and radioligand binding assays (e.g., values for 5-HT/D receptors) reveal that:
- Benzyl groups enhance lipophilicity and receptor pocket fit.
- 5-Bromo substitution on indole increases steric bulk, potentially reducing off-target binding.
Comparative studies with analogs (e.g., 5-ethoxy or 5-methoxy derivatives) show substituent-dependent affinity shifts .
Q. What strategies resolve contradictions in crystallographic data or spectral assignments for this compound?
- Methodological Answer : Discrepancies in anisotropic displacement parameters (e.g., from X-ray diffraction) are addressed using software suites like WinGX/ORTEP for ellipsoid modeling . For spectral conflicts (e.g., overlapping NMR signals), advanced techniques like - HSQC or NOESY clarify spatial correlations. Cross-validation with synthetic intermediates (e.g., boronate esters or azide precursors) is critical .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent substitution : Replace DMF/PEG-400 with cyclopentyl methyl ether (CPME) or ethanol.
- Catalyst recycling : CuI recovery via aqueous extraction.
- Waste reduction : Use microwave-assisted reactions to shorten reaction times (e.g., 30-minute reflux vs. 12-hour stirring) .
Q. What computational methods predict the compound’s metabolic stability or toxicity profile?
- Methodological Answer :
Properties
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-5-bromo-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2/c21-17-6-7-20-18(12-17)19(13-22-20)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,22H,9-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYNGLUHLPFYPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=C(C=C3)Br)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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